molecular formula C11H12N4O4 B13997394 Cyclopentanone 2,4-dinitrophenylhydrazone CAS No. 2057-87-6

Cyclopentanone 2,4-dinitrophenylhydrazone

Cat. No.: B13997394
CAS No.: 2057-87-6
M. Wt: 264.24 g/mol
InChI Key: PWMLZJHXUHLKPB-UHFFFAOYSA-N
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Description

Cyclopentanone 2,4-dinitrophenylhydrazone is an organic compound with the molecular formula C11H12N4O4. It is a derivative of cyclopentanone, where the carbonyl group has reacted with 2,4-dinitrophenylhydrazine to form a hydrazone. This compound is often used in analytical chemistry for the identification and characterization of carbonyl compounds due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone 2,4-dinitrophenylhydrazone is typically synthesized by reacting cyclopentanone with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction involves the formation of a hydrazone through a condensation reaction, where water is eliminated. The general procedure includes dissolving 2,4-dinitrophenylhydrazine in methanol and adding a few drops of concentrated sulfuric acid. Cyclopentanone is then added to this solution, resulting in the formation of the hydrazone precipitate .

Industrial Production Methods

The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone 2,4-dinitrophenylhydrazone primarily undergoes addition-elimination reactions. It is formed through the nucleophilic addition of 2,4-dinitrophenylhydrazine to the carbonyl group of cyclopentanone, followed by the elimination of water .

Common Reagents and Conditions

Major Products

The major product of the reaction between cyclopentanone and 2,4-dinitrophenylhydrazine is this compound. This compound is characterized by its bright orange or yellow precipitate, which is indicative of the presence of a carbonyl group .

Scientific Research Applications

Cyclopentanone 2,4-dinitrophenylhydrazone is widely used in scientific research, particularly in analytical chemistry. Its primary application is in the identification and quantification of carbonyl compounds (aldehydes and ketones) through the formation of hydrazones. This compound is also used in thermal analysis studies to investigate the thermal stability and decomposition kinetics of hydrazones . Additionally, it serves as a standard in elemental analysis and as an intermediate in pharmaceutical research .

Mechanism of Action

The mechanism of action for cyclopentanone 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of cyclopentanone, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of the hydrazone. This reaction is facilitated by the acidic medium, which protonates the carbonyl oxygen, making it more electrophilic and susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanone 2,4-dinitrophenylhydrazone
  • Propanone 2,4-dinitrophenylhydrazone
  • Ethanone 2,4-dinitrophenylhydrazone

Uniqueness

Cyclopentanone 2,4-dinitrophenylhydrazone is unique due to its specific ring structure, which influences its reactivity and stability compared to other similar compounds. The five-membered ring of cyclopentanone provides different steric and electronic properties compared to six-membered rings like cyclohexanone or linear structures like propanone .

Properties

CAS No.

2057-87-6

Molecular Formula

C11H12N4O4

Molecular Weight

264.24 g/mol

IUPAC Name

N-(cyclopentylideneamino)-2,4-dinitroaniline

InChI

InChI=1S/C11H12N4O4/c16-14(17)9-5-6-10(11(7-9)15(18)19)13-12-8-3-1-2-4-8/h5-7,13H,1-4H2

InChI Key

PWMLZJHXUHLKPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1

Origin of Product

United States

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